Amn082 dihydrochloride

Vue d'ensemble

Description

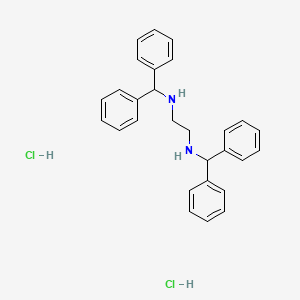

AMN082 dihydrochloride is a hydrochloride obtained by combining N,N’-bis(diphenylmethyl)ethane-1,2-diamine with two molar equivalents of hydrochloric acid . It has a role as a metabotropic glutamate receptor agonist, a geroprotector, and a neuroprotective agent .

Molecular Structure Analysis

The molecular formula of AMN082 dihydrochloride is C28H30Cl2N2 . The IUPAC name is N, N '-dibenzhydrylethane-1,2-diamine;dihydrochloride . The InChI and Canonical SMILES strings provide a detailed representation of its structure .Physical And Chemical Properties Analysis

AMN082 dihydrochloride has a molecular weight of 465.5 g/mol . It is a solid substance that is soluble in water to 5 mM, in ethanol to 1 mM, and in DMSO to 100 mM .Applications De Recherche Scientifique

Neurotransmitter Research

AMN082 dihydrochloride is a potent, selective, orally active, and brain penetrant mGlu7 receptor agonist . It potently inhibits cAMP accumulation and stimulates GTP binding in mGluR7 transfected cells . This makes it a valuable tool in neurotransmitter research, particularly in studying the role and function of mGlu7 receptors .

Study of Sleep Patterns

AMN082 dihydrochloride is frequently used to assess the functional roles of mGlu7 receptors in various brain functions, including sleep patterns . By observing the effects of this compound on sleep, researchers can gain insights into the mechanisms underlying sleep regulation .

Learning and Memory Research

AMN082 dihydrochloride is also used in research related to learning and memory . The mGlu7 receptors, which AMN082 dihydrochloride targets, are believed to play a crucial role in these cognitive processes .

Locomotion Studies

The impact of AMN082 dihydrochloride on locomotion is another area of interest . By studying the effects of this compound on movement, researchers can better understand the neurological basis of locomotion .

Depression and Anxiety Research

AMN082 dihydrochloride is used in the study of mental health disorders such as depression and anxiety . By examining the effects of this compound on these conditions, researchers can explore new therapeutic strategies .

Parkinson’s Disease Research

AMN082 dihydrochloride has been used in research related to Parkinson’s disease . This compound’s ability to induce internalization of mGlu7 receptors may provide valuable insights into the pathophysiology of this neurodegenerative disorder .

Antipsychotic Research

AMN082 dihydrochloride has been found to reduce haloperidol-induced catalepsy in rats . This suggests potential applications in the development and testing of antipsychotic medications .

Central Nervous System Research

As the first selective mGluR7 agonist, AMN082 dihydrochloride has expanded the potential array of research opportunities on the effects of mGluR7 in the central nervous system . It mimics the effect of glutamate, thereby providing a valuable tool for studying glutamate’s role in the central nervous system .

Mécanisme D'action

Target of Action

AMN082 dihydrochloride, also known as N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .

Mode of Action

AMN082 dihydrochloride interacts with mGluR7 via an allosteric site in the transmembrane domain . It potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . This interaction mimics the effect of glutamate, the natural ligand for mGluR7 .

Biochemical Pathways

The activation of mGluR7 by AMN082 dihydrochloride leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding .

Pharmacokinetics

AMN082 dihydrochloride is orally active and can penetrate the blood-brain barrier . This allows the compound to exert its effects directly within the central nervous system.

Result of Action

The activation of mGluR7 by AMN082 dihydrochloride has been associated with various effects at the molecular and cellular levels. For instance, it has been shown to stimulate the release of stress hormones . In a study on traumatic brain injury in rats, AMN082 was found to exert neuroprotective effects by attenuating glutamate receptor-associated nitrosative stress and neuronal apoptosis .

Safety and Hazards

Orientations Futures

AMN082 dihydrochloride has been reported to exhibit antidepressant activity and has expanded the potential array of research opportunities on the effects of mGluR7 in the central nervous system . It is also being used to assess the functional roles of mGlu7 receptors in a variety of brain functions and disorders .

Propriétés

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCDCNQANSUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017562 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amn082 dihydrochloride | |

CAS RN |

97075-46-2 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMN082 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

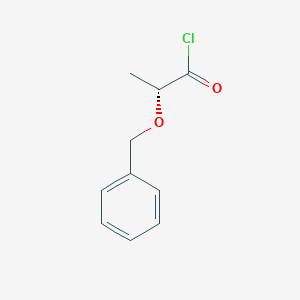

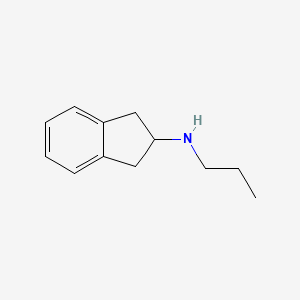

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

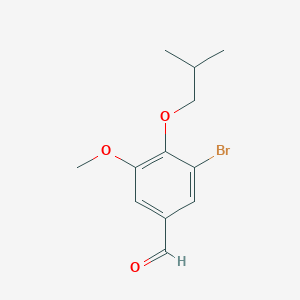

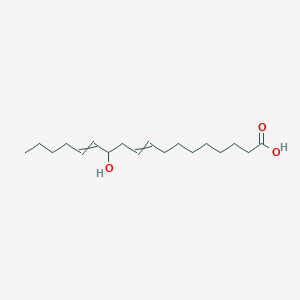

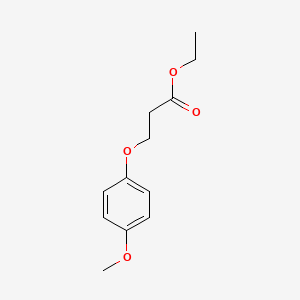

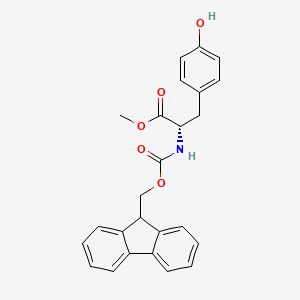

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)

![1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine](/img/structure/B3156414.png)

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)

![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)